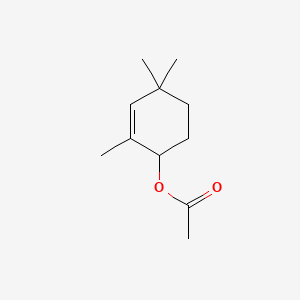
2,4,4-Trimethyl-2-cyclohexen-1-ol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-2-cyclohexen-1-ol acetate is an organic compound with the molecular formula C11H18O2. It is known for its pleasant, fruity aroma and is often used in the fragrance industry. This compound is a derivative of 2,4,4-trimethyl-2-cyclohexen-1-ol, where the hydroxyl group is esterified with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-2-cyclohexen-1-ol acetate typically involves the esterification of 2,4,4-trimethyl-2-cyclohexen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-2-cyclohexen-1-ol acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to 2,4,4-trimethyl-2-cyclohexen-1-ol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4,4-Trimethyl-2-cyclohexen-1-ol and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2,4,4-Trimethyl-2-cyclohexen-1-ol acetate has various applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a fragrance component in pharmaceutical formulations.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-2-cyclohexen-1-ol acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. The compound may also interact with enzymes and receptors in biological systems, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-2-cyclohexen-1-ol: The parent alcohol from which the acetate is derived.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: Another ester with a similar structure but different substituents.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: A related compound with a different functional group.
Uniqueness
2,4,4-Trimethyl-2-cyclohexen-1-ol acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and a pleasant aroma. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2,4,4-trimethylcyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C11H18O2/c1-8-7-11(3,4)6-5-10(8)13-9(2)12/h7,10H,5-6H2,1-4H3 |
InChI Key |
DAYZBIJFCIIFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1OC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


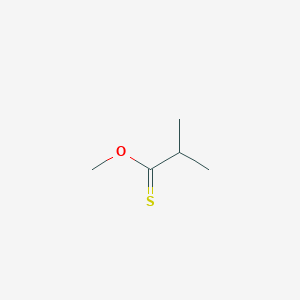
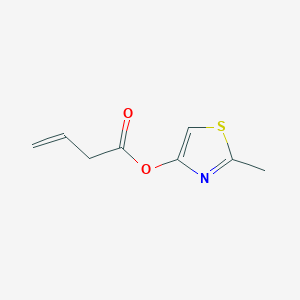
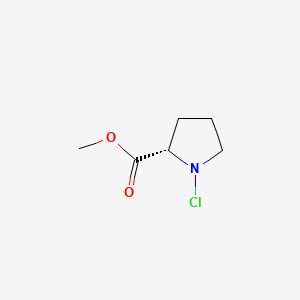

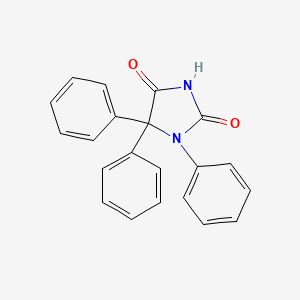

![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
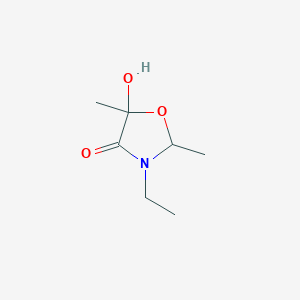

![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
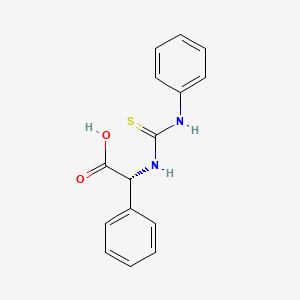
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
